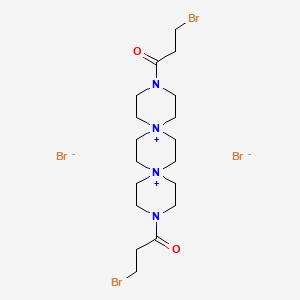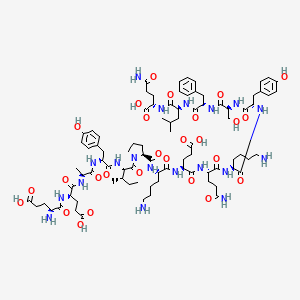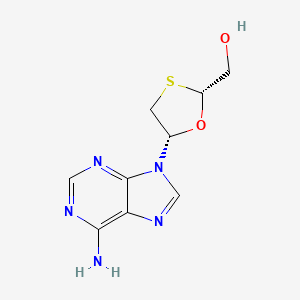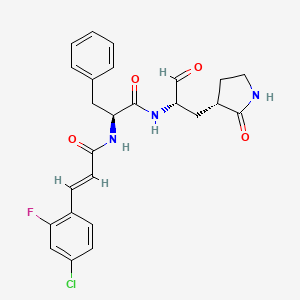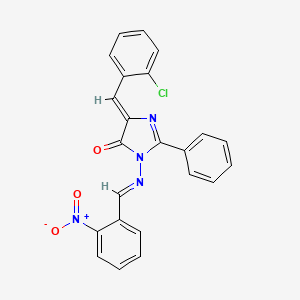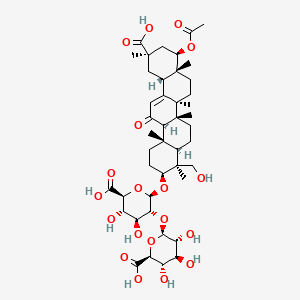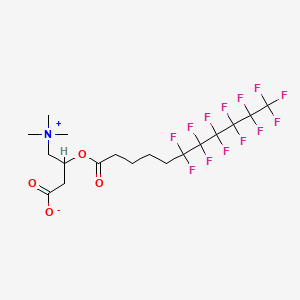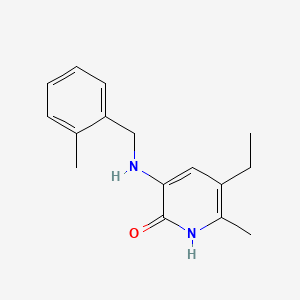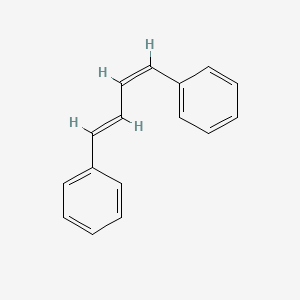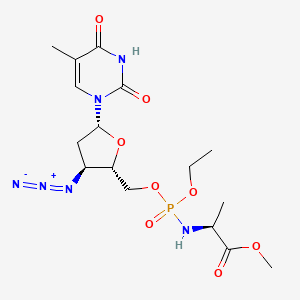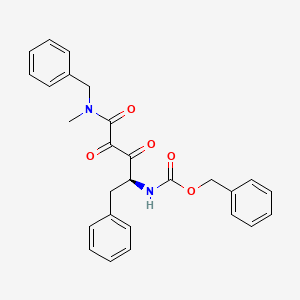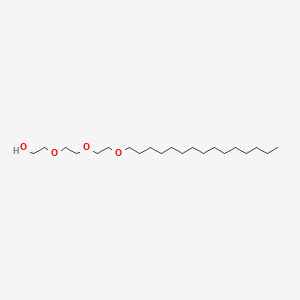
Pentadeceth-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadeceth-3 is a chemical compound with the molecular formula C21H44O4 . It is a type of ethoxylated alcohol, specifically a polyethylene glycol ether of pentadecanol. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Preparation Methods
Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.
Chemical Reactions Analysis
Pentadeceth-3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentadeceth-3 has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.
Mechanism of Action
The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.
Comparison with Similar Compounds
Pentadeceth-3 is similar to other ethoxylated alcohols such as:
- Pentadeceth-5
- Pentadeceth-7
- Pentadeceth-9
These compounds differ in the degree of ethoxylation, which affects their solubility and surfactant properties. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
16468-03-4 |
|---|---|
Molecular Formula |
C21H44O4 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3 |
InChI Key |
OEYRUWHOSZDOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



